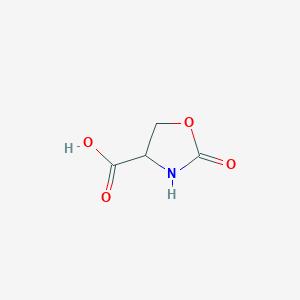

2-Oxo-1,3-oxazolidine-4-carboxylic acid

説明

Significance as a Conformationally Restricted Amino Acid Derivative in Advanced Chemical Synthesis

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a prime example of such a scaffold. Its rigid heterocyclic structure makes it a valuable tool for creating molecules with well-defined shapes. By incorporating this compound into a larger molecule, chemists can dictate the spatial arrangement of other functional groups, which is crucial for biological activity. enamine.net The use of these constrained building blocks increases the chances of developing an effective drug candidate by ensuring the molecule maintains the correct shape to interact with its biological target. enamine.net This approach is a powerful strategy for controlling the conformation and, consequently, the biological effects of synthetic molecules. enamine.net

Foundational Role in Peptide Engineering and Foldamer Design

The unique structural properties of this compound make it a cornerstone in the specialized fields of peptide engineering and foldamer design.

In peptide engineering, the goal is to create peptides with enhanced properties, such as increased stability or improved biological activity. Natural peptides often suffer from rapid degradation in the body, limiting their therapeutic potential. unibo.it Incorporating this compound into a peptide sequence creates a "peptidomimetic," a molecule that mimics the structure and function of a natural peptide but has improved characteristics. The rigid oxazolidine (B1195125) ring helps to enforce specific conformations, which can lead to enhanced metabolic stability and better permeability across cell membranes. For instance, it can act as a "pseudo-proline" to enforce an all-trans conformation in the peptide backbone, a structural feature that can enhance stability and modulate biological function.

Foldamers are artificial molecules designed to fold into specific, well-defined three-dimensional structures, similar to natural proteins. researchgate.net The ability to create these structures on demand opens up possibilities for new materials and therapeutic agents. This compound serves as a key monomeric unit for building these complex architectures. researchgate.netnih.gov Oligomers constructed from this building block are forced to adopt ordered conformations due to the local constraints imposed by the ring structure. researchgate.net This makes it a valuable tool for constructing novel β-pseudopeptide foldamers with predictable secondary structures. nih.gov

Overview of Research Paradigms and Emerging Frontiers

Current research involving this compound is diverse, spanning medicinal chemistry, organic synthesis, and materials science. A significant area of focus is its use as a crucial intermediate in the synthesis of new pharmaceutical agents. Specifically, it is employed in the creation of novel antibacterial agents, showing potential for treating infections caused by resistant bacterial strains. google.com

The development of efficient and environmentally friendly synthesis methods for this compound is another active area of research. google.comwipo.int Newer methods aim to use water as a solvent, increasing safety and yield, which is critical for large-scale industrial applications. google.comwipo.int

Emerging frontiers are centered on expanding its application in drug discovery and materials science. Researchers are exploring its use in creating constrained analogues of naturally occurring opioid peptides, which could lead to new pain management therapies with fewer side effects. unibo.it The predictable folding behavior imparted by this molecule is also being harnessed to design new supramolecular materials "on demand" by simply altering the synthetic design. researchgate.net The continued exploration of this versatile compound promises to yield further innovations in the development of sophisticated chemical and biological entities.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₄H₅NO₄ |

| Molecular Weight | 131.09 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid |

| Melting Point | 125 °C biosynth.com |

| Key Structural Feature | Five-membered oxazolidine ring with a ketone and a carboxylic acid group |

Table 2: Key Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Engineering | Used as a building block to create constrained peptidomimetics with enhanced stability and bioavailability. | Acts as a pseudo-proline to enforce all-trans conformations in peptide backbones, improving metabolic stability. |

| Foldamer Design | Serves as a monomer for constructing artificial oligomers (foldamers) with predictable, well-defined secondary structures. researchgate.netnih.gov | The rigid ring structure forces the oligomer chain to fold into ordered conformations, enabling the design of novel materials. researchgate.net |

| Medicinal Chemistry | Acts as an important intermediate in the synthesis of bioactive compounds, particularly antibacterial agents. google.com | It is a precursor for antibiotics that target gram-negative bacteria, including resistant strains. |

| Advanced Synthesis | Employed as a conformationally restricted amino acid to control the 3D structure of complex molecules. enamine.net | Its incorporation allows for the precise control of molecular geometry, which is crucial for designing molecules with specific biological functions. enamine.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-oxo-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFFFMBLTDERID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516550 | |

| Record name | 2-Oxo-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89033-27-2 | |

| Record name | 2-Oxo-4-oxazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89033-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,3-oxazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Synthesis Strategies for 2 Oxo 1,3 Oxazolidine 4 Carboxylic Acid

Classical and Contemporary Approaches to Oxazolidine (B1195125) Ring Formation

The construction of the oxazolidine ring is a cornerstone of synthetic organic chemistry, with numerous methods developed for its formation. These approaches often leverage the reactivity of bifunctional molecules such as amino acids and amino alcohols.

Cyclization Reactions of Amino Acids and Amino Alcohols

The intramolecular cyclization of β-amino alcohols is a common and effective strategy for synthesizing the oxazolidine core. acs.org This transformation involves the reaction of the amino and hydroxyl groups with a suitable carbonyl source to form the five-membered heterocyclic ring.

A foundational method for forming the oxazolidine ring involves the condensation of a 1,2-amino alcohol with an aldehyde or ketone. acs.orgnih.gov This reaction typically proceeds through the formation of an intermediate imine (or hemiaminal), which then undergoes intramolecular cyclization by the nucleophilic attack of the hydroxyl group onto the imine carbon. acs.orgnih.gov The direct condensation of amino alcohols with carbon dioxide has also been explored, although it can be limited by thermodynamic equilibrium and may require harsh conditions or dehydrating agents to drive the reaction to completion. researchgate.net

To facilitate the formation of the oxazolidine ring and improve reaction efficiency, various catalytic systems are employed. Both acid and base catalysis can be used to promote the condensation reaction between amino alcohols and carbonyl compounds. For instance, the presence of acid generated from the oxidation of aldehydes in the presence of air has been shown to catalyze the condensation process to form oxazolidines. scirp.org Metal catalysts are also utilized to facilitate the cyclization. Brønsted acids, such as silica-supported HClO₄, have been used to catalyze the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids to form related oxazinanone structures under metal-free conditions. frontiersin.orgresearchgate.net

Serine and Derivatives as Key Precursors for 2-Oxo-1,3-oxazolidine-4-carboxylic acid Synthesis

Due to its inherent and correctly positioned amino and hydroxyl functionalities, the amino acid serine is a valuable and frequently used chiral precursor for the synthesis of this compound. This approach allows for the direct incorporation of the desired stereochemistry at the C-4 position of the oxazolidinone ring.

Carbonate surrogates, such as phosgene (B1210022) or its solid, safer-to-handle equivalent bis(trichloromethyl) carbonate (triphosgene), are effective reagents for the cyclization of serine. google.comnih.gov The reaction involves the introduction of a carbonyl group that bridges the amino and hydroxyl groups of the serine molecule. One reported synthesis involves dissolving L-serine in a 1M sodium hydroxide (B78521) solution and reacting it with a dioxane solution of bis(trichloromethyl) carbonate. google.com While this method successfully forms the desired product, the reported yield is modest. google.com

Table 1: Synthesis of this compound using Bis(trichloromethyl) Carbonate

| Precursor | Reagent | Solvent System | Yield |

|---|

An alternative and high-yielding approach utilizes dithiocarbonate reagents. google.comwipo.int This method involves a two-step process starting from a serine derivative. In the first step, a compound such as a multi-configuration 2-amino-3-hydroxy methyl propionate (B1217596) hydrochloride is reacted with S,S'-dimethyl dithiocarbonate in water. google.com The subsequent hydrolysis of the intermediate under alkaline conditions yields the final this compound compound. google.comwipo.int This method is noted for being environmentally friendly by using water as a solvent and for its high product yield. google.comwipo.int

Table 2: Synthesis of this compound using S,S'-Dimethyl Dithiocarbonate

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 2-amino-3-hydroxy methyl propionate hydrochloride, S,S'-Dimethyl dithiocarbonate | Water, Inert gas protection | Intermediate | - |

Multicomponent Reactions in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for constructing complex molecular architectures. While the direct synthesis of this compound via a single multicomponent reaction is not extensively documented, the principles of MCRs are applied to create the core 1,3-oxazolidine skeleton. An efficient asymmetric three-component cascade reaction involving anilines, ethyl glyoxalates, and epoxides has been developed to produce multi-substituted 1,3-oxazolidine derivatives with high diastereoselectivities and enantioselectivities (up to 20:1 d.r. and 90% ee). nih.gov This approach highlights the potential of MCRs to rapidly generate structural complexity and stereochemical purity in oxazolidine systems, providing a valuable pathway for intermediates that could be further elaborated to the target carboxylic acid. nih.gov

Asymmetric Synthesis for Stereochemically Pure this compound and its Stereoisomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making asymmetric synthesis a cornerstone in the preparation of pharmaceutical intermediates like this compound.

Chiral Pool Synthesis from Enantiomerically Enriched Starting Materials (e.g., Glyceraldehyde Acetonide, Epichlorohydrin)

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. A common and direct precursor for (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid is the amino acid D-serine, which is cyclized and oxidized to form the target molecule.

Another versatile chiral building block is epichlorohydrin (B41342). Enantiospecific syntheses of N-aryl-oxazolidinones have been optimized using (R)- or (S)-epichlorohydrin and N-aryl-carbamates. researchgate.net This method involves a tandem, three-step sequence of epoxide ring-opening, carbamate (B1207046) formation, and subsequent oxazolidin-2-one ring-closure. koreascience.kr This strategy has been successfully applied to the synthesis of biologically active compounds, demonstrating the utility of epichlorohydrin as a starting point for constructing the chiral oxazolidinone core. researchgate.net

Enantioselective Catalytic Cyclization Strategies

Catalytic methods offer an elegant approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While a broad range of catalytic methods exist for oxazolidinone synthesis, specific examples for the carboxylic acid derivative are illustrative of the potential strategies. organic-chemistry.org

For instance, a highly efficient one-pot synthesis of 1,3-oxazolidines has been achieved using a chiral magnesium phosphate (B84403) catalyst. This process proceeds through the enantioselective addition of an alcohol to an imine, forming a hemiaminal intermediate that undergoes intramolecular cyclization. organic-chemistry.org Another approach involves the metal-free, catalytic enantioselective intermolecular oxyamination of alkenes using organoiodine(I/III) chemistry, with N-(fluorosulfonyl)carbamate serving as a bifunctional N,O-nucleophile. organic-chemistry.org These catalytic cyclization strategies are powerful tools for establishing the stereocenters of the oxazolidinone ring with high selectivity.

Control of Stereochemistry via Reaction Conditions and Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Evans' oxazolidinone auxiliaries are widely employed for this purpose in asymmetric alkylation and aldol (B89426) reactions. rsc.orgresearchgate.net This principle is applied to control the stereochemistry at the C4 and C5 positions of the oxazolidinone ring.

In one strategy, an asymmetric aldol reaction mediated by a chiral auxiliary is combined with a Curtius rearrangement and subsequent intramolecular cyclization to construct optically active 4,5-disubstituted oxazolidin-2-ones. nih.gov The chiral auxiliary, often derived from an amino acid, directs the formation of a β-hydroxy carbonyl intermediate. This intermediate then undergoes a nucleophilic azidation/Curtius reaction sequence to afford the desired cyclic carbamate with high stereocontrol. nih.gov The choice of reagents and reaction conditions, such as the Lewis acid and solvent, is critical for achieving high diastereoselectivity. scielo.org.mx After the desired stereocenters are set, the auxiliary can be cleaved and recovered.

| Reaction Type | Chiral Auxiliary/Catalyst | Key Reagents | Outcome | Reference |

| Asymmetric Aldol/Curtius Reaction | N-acylthiazolidinethione | Trimethylsilyl azide (B81097) (Me₃SiN₃), THF | Optically active 4,5-disubstituted oxazolidin-2-ones | nih.gov |

| Asymmetric Alkylation | Evans' Oxazolidinone | Enolates, Alkylating Agents | Enantiomerically pure compounds | rsc.org |

| Aldol Condensation | N-acetyl 4(S)-isopropylthiazolidinethione | TiCl₄, Sparteine | syn-acetyl product with high diastereoselectivity | scielo.org.mx |

Green Chemistry Principles in this compound Production

Adherence to green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact and enhance safety.

Water as a Sustainable Reaction Medium

Traditional syntheses of this compound often rely on organic solvents like dioxane and acetonitrile, which can be environmentally harmful and pose safety risks. google.com A significant advancement has been the development of a synthetic method that uses water as the solvent. google.comwipo.int

This green methodology involves a two-step process. First, a 2-amino-3-hydroxy methyl propionate hydrochloride derivative reacts with S,S'-dimethyl dithiocarbonate in water. The resulting intermediate then undergoes hydrolysis under alkaline conditions (pH 12-14) to yield the final this compound product. google.comgoogle.com This method is not only environmentally friendly and safer but also demonstrates high efficiency, with product yields reported to be over 86%. google.comwipo.int

| Step | Reactants | Solvent | Conditions | Yield | Reference |

| 1 | 2-amino-3-hydroxy methyl propionate hydrochloride, S,S'-dimethyl dithiocarbonate | Water | Inert gas protection | Intermediate | google.comgoogle.com |

| 2 | Intermediate from Step 1 | Water/Ethanol | Alkaline hydrolysis (pH 12-14) | >86% | google.comwipo.int |

Atom-Economic Synthetic Routes and Reaction Efficiency for this compound

In the pursuit of sustainable chemical manufacturing, atom economy and reaction efficiency are paramount considerations in the synthesis of this compound. Atom-economic routes are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

A notable advancement in the synthesis of this compound is the development of an aqueous-phase method. This approach stands out for its environmental benefits and high efficiency. One such method involves the reaction of 3-position mono-substituted or unsubstituted multi-configuration 2-amino-3-hydroxy methyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water. This is followed by a hydrolysis reaction to yield the final product. The use of water as a solvent is a significant step towards a greener synthesis, offering high safety and ease of operation. organic-chemistry.org This method has demonstrated a product yield of over 86%, showcasing its high reaction efficiency. organic-chemistry.org

In contrast, older methods for synthesizing this compound often utilize organic solvents such as dichloromethane (B109758), dioxane, methanol, or acetonitrile. For instance, a previously documented synthesis involving the reaction of L-serine with bis(trichloromethyl) carbonate in a dioxane solution resulted in a significantly lower yield of only 8.5%. The comparison highlights the substantial improvement in reaction efficiency offered by modern, more atom-economic synthetic strategies.

The table below provides a comparative analysis of different synthetic methodologies, underscoring the advancements in reaction efficiency.

| Synthetic Method | Starting Materials | Solvent | Reported Yield | Key Advantages |

|---|---|---|---|---|

| Aqueous-Phase Synthesis | 2-amino-3-hydroxy methyl propionate hydrochloride, S,S'-dimethyl dithiocarbonate | Water | >86% | Environmentally friendly, high safety, high yield |

| Traditional Cyclization | L-serine, Bis(trichloromethyl) carbonate | Dioxane | 8.5% | - |

Scalable Industrial Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to scalable industrial production of this compound necessitates careful consideration of various factors to ensure efficiency, cost-effectiveness, and product quality.

Optimization of Reaction Parameters for High Yield and Purity

For the industrial synthesis of this compound, the optimization of reaction parameters is critical to achieving high yields and purity. In the context of the environmentally friendly aqueous-phase synthesis, several parameters can be fine-tuned:

pH Control: The hydrolysis step is conducted under alkaline conditions. Maintaining the pH between 12 and 14 is crucial for the reaction to proceed efficiently.

Temperature: The initial reaction can be carried out at a controlled temperature to manage the reaction rate and minimize side reactions.

Catalyst Selection: While the aqueous-phase synthesis is highly efficient, the use of catalysts in other synthetic routes, such as acids, bases, or metal catalysts, can facilitate the formation of the oxazolidine ring and improve yields. nih.gov

The following table outlines key reaction parameters and their potential impact on the synthesis.

| Parameter | Typical Range/Condition | Impact on Yield and Purity |

|---|---|---|

| pH (Hydrolysis Step) | 12 - 14 | Crucial for efficient hydrolysis and high product yield. |

| Solvent | Water | Enhances safety and environmental profile of the synthesis. |

| Catalyst | Acids, bases, or metal catalysts (in other methods) | Can improve reaction rate and yield. |

Advanced Purification Techniques (e.g., Crystallization, Chromatography)

Post-synthesis, purification is a critical step to isolate this compound of high purity, suitable for its intended applications. Common industrial purification techniques include crystallization and chromatography.

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. The choice of solvent is crucial for effective purification.

Chromatography: For achieving very high purity, chromatographic techniques are employed. Silica (B1680970) gel column chromatography has been specifically mentioned as a purification method for this compound. In this process, the crude product is passed through a column packed with silica gel, and different components are separated based on their differential adsorption to the stationary phase. The selection of the eluting solvent system (e.g., a mixture of dichloromethane and methanol) is optimized to achieve the best separation.

The table below summarizes the advanced purification techniques applicable to this compound.

| Technique | Description | Key Considerations |

|---|---|---|

| Crystallization | Separation of a solid crystalline phase from a solution. | Solvent selection, cooling rate, and control of supersaturation. |

| Silica Gel Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Choice of stationary phase (silica gel) and mobile phase (eluent). |

Chemical Reactivity and Mechanistic Pathways of 2 Oxo 1,3 Oxazolidine 4 Carboxylic Acid

Core Reactivity of the 2-Oxo-1,3-oxazolidine Ring System

The 2-oxo-1,3-oxazolidine ring is a stable five-membered heterocycle, but it is susceptible to cleavage under certain conditions, particularly hydrolysis. Its reactivity is also influenced by the carbonyl group at the 2-position and the nitrogen atom at the 3-position.

The oxazolidine (B1195125) ring can be opened through various nucleophilic attacks, leading to the formation of acyclic derivatives. researchgate.net These reactions are fundamental to its role as a synthetic intermediate, allowing for the controlled release of a protected amino acid structure.

Under acidic conditions, the 2-oxo-1,3-oxazolidine ring is susceptible to hydrolysis. This reaction proceeds via protonation of the carbonyl oxygen or the ring's ether oxygen, which activates the ring for nucleophilic attack by water. The subsequent cleavage of the C-O bond results in the opening of the ring to yield serine. This process is essentially the reverse of its synthesis from serine and serves as a method for deprotection in peptide synthesis.

| Reaction | Reagents/Conditions | Product(s) | Mechanistic Notes |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl) | Serine | Protonation of the carbonyl or ether oxygen facilitates nucleophilic attack by water, leading to ring cleavage. |

The carboxylic acid group at the 4-position of the ring behaves as a typical carboxylic acid, readily undergoing transformations such as esterification and amidation. These reactions allow for the incorporation of the oxazolidine moiety into larger molecular frameworks.

The carboxylic acid can be converted to its corresponding esters or amides through standard condensation reactions. Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions. Amidation involves coupling the carboxylic acid with an amine, often facilitated by a coupling reagent like a carbodiimide (B86325) to form an active intermediate that is then attacked by the amine. researchgate.net These transformations are crucial for its use as a building block in the synthesis of peptidomimetics and other complex molecules.

| Reaction | Typical Reagents | Product |

| Esterification | Alcohol (R-OH), Acid Catalyst | 2-Oxo-1,3-oxazolidine-4-carboxylate ester |

| Amidation | Amine (R-NH2), Coupling Reagent (e.g., EDC) | 2-Oxo-1,3-oxazolidine-4-carboxamide |

The 2-oxo-1,3-oxazolidine-4-carboxylic acid molecule possesses sites that can undergo both oxidation and reduction. The primary sites for these reactions are the ketone group at the C2 position and the heterocyclic ring itself.

Selective reduction of the ketone group (C=O) at the 2-position can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, which would yield the corresponding secondary alcohol derivative while retaining the ring structure. More forceful reduction conditions, such as catalytic hydrogenation (H₂/Pd-C), can lead to the opening of the ring to produce amino alcohol derivatives. Oxidation pathways can target the ketone group, though this is less common given its already oxidized state.

| Reaction Type | Target Site | Reagents/Conditions | Potential Products |

| Reduction | Ketone (C=O) at C2 | NaBH₄, LiAlH₄ | Secondary alcohol derivative |

| Reductive Ring Opening | Oxazolidine Ring | H₂/Pd-C, Acidic conditions | Amino alcohol derivatives |

Functional Group Transformations at the Carboxylic Acid Moiety

Advanced Reaction Methodologies Involving this compound

Beyond its fundamental reactivity, this compound serves as a vital intermediate in advanced synthetic methodologies. google.com Its rigid, chiral structure makes it a valuable component in asymmetric synthesis and in the construction of complex bioactive molecules. It is widely used in medicinal chemistry as an intermediate for synthesizing agents targeting gram-negative bacteria. google.com The compound is also integral to the design of constrained peptidomimetics, which mimic the structure and function of natural peptides with enhanced stability and bioavailability. The defined stereochemistry of chiral variants like (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid allows it to act as a pseudo-proline to enforce specific conformations in peptide backbones.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The [3+2] cycloaddition, a type of dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. uchicago.edu In the context of this compound and its derivatives, this reaction pathway is particularly significant. The molecule can serve as a precursor to 1,3-dipoles, such as azomethine ylides, which then react with various dipolarophiles (e.g., alkenes or alkynes) to yield complex polycyclic structures. uchicago.edunih.gov

The reaction typically proceeds in a concerted manner, where the 4π electrons of the 1,3-dipole react with the 2π electrons of the dipolarophile. diva-portal.org This concerted mechanism often results in a high degree of stereocontrol, with the stereochemistry of the dipolarophile being retained in the final product. diva-portal.org The versatility of this reaction allows for the synthesis of diverse molecular scaffolds, including pyrrolidines and other nitrogen-containing heterocycles. nih.govnih.gov

Nucleophilic Substitution Reactions on the Oxazolidine Scaffold

Nucleophilic substitution reactions are fundamental transformations in organic chemistry. For this compound, the primary site for such reactions is the carbonyl carbon of the carboxylic acid group. The oxazolidinone ring itself contains a carbamate (B1207046) linkage, which is generally considered unreactive toward nucleophilic attack due to the delocalization of the nitrogen lone pair into the carbonyl group. nih.gov

However, the carboxylic acid moiety can be readily activated to facilitate nucleophilic acyl substitution. libretexts.orglibretexts.org Conversion of the hydroxyl group into a better leaving group, for instance by forming an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.orgpressbooks.pub

Common nucleophilic substitution reactions involving the activated carboxylic acid group include:

Esterification: Reaction with alcohols, often under acidic conditions (Fischer esterification) or after activation of the carboxylic acid. libretexts.org

Amide Formation: Reaction with primary or secondary amines, typically requiring the use of a coupling agent like DCC to overcome the tendency of the amine to act as a base and deprotonate the acid. libretexts.orgpressbooks.pub

While the oxazolidinone ring is robust, intramolecular nucleophilic substitution can occur under specific conditions, particularly when a potent carbanion is generated elsewhere in the molecule, leading to the formation of functionalized lactams. nih.gov

Cross-Coupling Strategies for Functionalization

Cross-coupling reactions, predominantly catalyzed by transition metals, have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling of the parent this compound is not widely reported, derivatives of the oxazolidinone scaffold are excellent substrates for various cross-coupling strategies, enabling extensive functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed for the N-arylation of oxazolidinones, providing access to a range of N-aryl derivatives. researchgate.net More recently, iron-catalyzed cross-coupling reactions have emerged as a practical and less toxic alternative. nih.govacs.org For example, chiral vinyl oxazolidinones have been used in diastereoselective iron-catalyzed dicarbofunctionalization reactions with alkyl halides and aryl Grignard reagents. nih.govacs.org This strategy allows for the stereocontrolled installation of new C(sp³)–C(sp²) bonds. acs.org

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| N-Arylation | Pd₂(dba)₃ / Biaryl Ligands | Oxazolidinone, Aryl Chlorides | N-Aryl Oxazolidinones | researchgate.net |

| 1,2-Dicarbofunctionalization | FeCl₃ / dcpe | Vinyl Oxazolidinone, Fluoroalkyl Halides, Aryl Grignards | Functionalized Chiral Oxazolidinones | nih.govacs.org |

| Sonogashira Coupling | Palladium Catalyst / Copper Salts | Propargylamines, Aryl Halides, CO₂ | Functionalized Oxazolidinones | nih.gov |

1,3-Dipolar Cycloaddition Reactions

A particularly important reaction pathway for this compound involves its role as a precursor to azomethine ylides for 1,3-dipolar cycloadditions. Azomethine ylides are versatile 1,3-dipoles used extensively in the synthesis of pyrrolidine (B122466) rings. nih.govnih.gov

The generation of the azomethine ylide from α-amino acids like this compound often proceeds via a decarboxylative condensation mechanism. nih.gov The reaction typically involves heating the amino acid with an aldehyde or ketone. This forms an iminium intermediate which subsequently loses carbon dioxide to generate the transient azomethine ylide. nih.govnih.gov This ylide is then trapped in situ by a suitable dipolarophile to form the desired cycloadduct. nih.gov This method provides a highly convergent and stereoselective route to complex, spirocyclic, and fused heterocyclic systems. nih.govmdpi.com

Stereochemical Control and Transformations of this compound

The presence of a chiral center at the C4 position makes stereochemical control a paramount consideration in the synthesis and subsequent reactions of this compound.

Epimerization Phenomena and Prevention at the Chiral Center

The stereochemical integrity of the C4 chiral center is susceptible to epimerization, particularly under basic conditions. The hydrogen atom at the C4 position is acidic due to its position alpha to the carbonyl group of the carboxylic acid. Exposure to a sufficiently strong base can lead to deprotonation, forming a planar enolate-like intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers or diastereomers, a process known as racemization or epimerization.

This phenomenon has been observed in related heterocyclic systems like 2-substituted thiazolidine-4-carboxylic acids, where the presence of lone-pair electrons on the ring nitrogen can facilitate the ring-opening and recyclization that drives the epimerization process. researchgate.net To prevent the loss of stereochemical purity, it is crucial to avoid prolonged exposure to strong bases (e.g., pH > 10) during reactions and work-up procedures.

Diastereomeric Salt Formation and Chiral Resolution Techniques

When this compound is synthesized as a racemic mixture, the separation of its enantiomers is essential for applications where a single enantiomer is required. Chiral resolution via diastereomeric salt formation is the most common and effective method for this purpose. wikipedia.orgpharmtech.com

This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). libretexts.orglibretexts.org This reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different properties, including solubility. pharmtech.comlibretexts.org This difference in solubility allows for their separation by fractional crystallization. researchgate.net

Once a single diastereomeric salt has been isolated in pure form, the chiral resolving agent is removed, typically by treatment with an acid or base, to regenerate the optically pure enantiomer of this compound. wikipedia.orglibretexts.org

| Resolving Agent | Type | Typical Application |

|---|---|---|

| Brucine | Chiral Base (Alkaloid) | Resolution of acidic racemates |

| Strychnine | Chiral Base (Alkaloid) | Resolution of acidic racemates |

| Quinine | Chiral Base (Alkaloid) | Resolution of acidic racemates |

| (R)- or (S)-1-Phenylethylamine | Chiral Base (Synthetic) | Resolution of acidic racemates |

| (R)- or (S)-2-Amino-1-butanol | Chiral Base (Synthetic) | Resolution of acidic racemates |

Influence of Configuration on Reaction Outcomes

The stereochemical configuration at the C4 position of the this compound ring profoundly influences the outcomes of its chemical reactions. This chirality is fundamental to its application as a chiral building block and auxiliary in asymmetric synthesis, dictating the stereochemistry of the resulting products. The rigid five-membered ring structure locks the carboxylic acid group in a specific spatial orientation relative to the rest of the molecule, which allows for effective stereochemical control in subsequent transformations.

The utility of a specific enantiomer, be it (4R) or (4S), is paramount in directing the stereochemical course of a reaction. This control is a cornerstone of modern asymmetric synthesis, where the goal is to produce a single desired stereoisomer of a target molecule. The choice between the (4R) and (4S) enantiomers of this compound allows chemists to access enantiomerically pure products of the opposite configuration.

Research has demonstrated that both the (R)- and (S)-enantiomers of this compound can be synthesized with a high degree of stereochemical purity, often exceeding 85% enantiomeric excess, through methods like aqueous-phase synthesis. This availability of both enantiomers is crucial for their application in stereoselective synthesis.

A primary application of this stereochemical influence is in the synthesis of peptides and peptidomimetics. The (4R)-configuration, for example, is particularly valuable in peptide engineering. Its rigid structure can be used to induce specific secondary structures, such as all-trans conformations in peptide backbones, which can enhance biological activity and stability.

While the existing literature strongly supports the principle that the initial configuration of a chiral auxiliary like this compound dictates the stereochemical outcome of a reaction, a critical consideration is the potential for loss of stereochemical integrity during a reaction. For instance, under certain conditions, such as prolonged exposure to basic environments (pH > 10), there is a risk of epimerization at the C4 position. This racemization would lead to a loss of stereocontrol and the formation of a mixture of stereoisomers in the product.

The following table summarizes the expected stereochemical outcome when using either the (4R) or (4S) enantiomer as a chiral auxiliary in a hypothetical diastereoselective reaction. The principle of diastereoselection dictates that the chiral auxiliary will favor the formation of one diastereomer over the other.

| Starting Enantiomer | Expected Major Diastereomeric Product | Expected Enantiomer of Final Product (after cleavage of auxiliary) |

|---|---|---|

| (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid | Diastereomer A | Enantiomer X |

| (4S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid | Diastereomer B (diastereomer of A) | Enantiomer Y (enantiomer of X) |

In a practical application, the synthesis of functionalized oxazolidinones often proceeds with a high degree of stereocontrol, retaining the initial stereochemistry of the starting material. For instance, in the synthesis of (L)-homophenylalaninol analogues, 4(R)-(chloromethyl)-2-oxazolidinone is utilized, while the corresponding (D)-homophenylalaninol analogues can be prepared starting from 4(S)-(chloromethyl)-2-oxazolidinone. bioorg.org This demonstrates the direct and predictable influence of the starting material's configuration on the final product's stereochemistry.

Further illustrating this principle, the diastereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones has been shown to proceed with complete retention of the enantiomeric excess from the chiral starting material. nih.gov The specific stereochemistry of the substituents on the oxazolidinone ring in the product is a direct consequence of the stereochemistry of the chiral precursor.

The following table provides a conceptual overview based on established principles of asymmetric synthesis, detailing how the choice of enantiomer of a related chiral oxazolidinone building block dictates the stereochemistry of the resulting product in a diastereoselective aldol (B89426) reaction followed by cyclization.

| Chiral Precursor | Reaction Type | Key Reagents | Major Product Stereochemistry | Reference Principle |

|---|---|---|---|---|

| (4R)-configured oxazolidinone derivative | Asymmetric Aldol Addition & Cyclization | Aldehyde, Lewis Acid | (4S,5R)-disubstituted oxazolidin-2-one | Diastereoselective synthesis principles |

| (4S)-configured oxazolidinone derivative | Asymmetric Aldol Addition & Cyclization | Aldehyde, Lewis Acid | (4R,5S)-disubstituted oxazolidin-2-one | Diastereoselective synthesis principles |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 2 Oxo 1,3 Oxazolidine 4 Carboxylic Acid

Synthesis and Functionalization of 2-Oxo-1,3-oxazolidine-4-carboxylic acid Derivatives

The chemical versatility of this compound allows for modifications at several positions, including the carboxylic acid group, the ring nitrogen, and the carbon atoms of the oxazolidinone ring. These modifications are crucial for creating a diverse library of compounds for various scientific investigations.

Methyl and Other Ester Derivatives

Esterification of the carboxylic acid group is a common strategy to mask the polarity of the carboxylate, enhance cell permeability, or to create a protected form for further chemical transformations.

Methyl esters of this compound can be synthesized from serine methyl ester hydrochloride. One synthetic approach involves the reaction of DL-serine methyl ester hydrochloride with S,S'-dithio dimethyl carbonate in water. This is followed by hydrolysis to yield the final product. google.com Another method involves the cyclization of amino acids or amino alcohols with carbonyl compounds under acidic or basic conditions.

A patented method describes the synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, including their ester derivatives where the alkyl group can vary from H to alkyls with 1-5 carbon atoms (e.g., methyl, ethyl, isopropyl, tert-butyl). google.com This process involves reacting a 3-position mono-substituted or unsubstituted multi-configuration 2-amino-3-hydroxy methyl propionate (B1217596) hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by a hydrolysis reaction. google.com This environmentally friendly method boasts a high product yield of over 86%. google.com

| Ester Derivative | Starting Material | Key Reagents | Solvent | Reported Yield |

| Methyl 2-oxooxazolidine-4-carboxylate | DL-serine methyl ester hydrochloride | S,S'-dithio dimethyl carbonate | Water | >86% |

| (S)-2-oxooxazolidine-4-carboxylic acid | L-serine methyl ester hydrochloride | S,S'-dithio dimethyl carbonate | Water | 88% |

N-Substituted Oxazolidinones

Modification at the nitrogen atom of the oxazolidinone ring is a key strategy to introduce a variety of functional groups, influencing the molecule's steric and electronic properties. N-acylation is a common transformation. For example, N-acetylated thiazolidine-4-carboxylic acid, a related sulfur-containing analogue, has been shown to exist as two distinct conformers in solution as observed by NMR spectroscopy.

The synthesis of N-substituted derivatives can be achieved through various methods. One common approach is the acylation of the nitrogen atom. For instance, the reaction of 2-(4-(2-ethoxy-2-oxoethoxy) phenyl)thiazolidine-4-carboxylic acid with acetic anhydride (B1165640) leads to the corresponding N-acetylated derivative. nanobioletters.com Another important class of N-substituted derivatives are N-Boc protected oxazolidinones. These are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules. A palladium(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation reaction has been developed for the synthesis of oxazolidinones from N-Boc amines. acs.org

Ring-Substituted this compound Analogues

Introducing substituents onto the oxazolidinone ring itself provides another avenue for creating structural diversity. These substitutions can significantly impact the conformational preferences and biological activity of the resulting analogues.

The synthesis of ring-substituted analogues often starts from appropriately substituted precursors. For example, the synthesis of trans-5-methyl-2-oxo-oxazolidine-4-carboxylate can be achieved from a threonine residue, retaining the original stereochemistry. unibo.it Enantiomerically pure 5-functionalized oxazolidin-2-ones can be prepared in one pot from chiral aziridines bearing an electron-withdrawing group at the C-2 position. bioorg.org This reaction proceeds with retention of configuration in high yields through a regioselective aziridine (B145994) ring-opening followed by intramolecular cyclization. bioorg.org

Furthermore, 2-acyl-substituted aziridines can be converted into 5-acyl-substituted chiral 2-oxazolidinones in high yields. bioorg.org This highlights the versatility of using substituted aziridines as precursors for a range of ring-substituted oxazolidinone derivatives.

| Ring-Substituted Analogue | Precursor | Key Reaction Type |

| trans-5-Methyl-2-oxo-oxazolidine-4-carboxylate | Threonine-containing peptide | Intramolecular cyclization |

| 5-Acyl-substituted 2-oxazolidinones | 2-Acyl-substituted aziridines | Ring-opening and cyclization |

Conformational Analysis and Design of Pseudopeptide Mimetics

A primary application of this compound and its derivatives is in the field of peptidomimetics, where it serves as a conformational constraint to influence the three-dimensional structure of peptides.

This compound as a Pseudo-Proline for Conformational Constraints

In peptide chemistry, this compound is utilized as a "pseudo-proline" or proline mimic. Proline's unique cyclic structure restricts the phi (φ) torsion angle of the peptide backbone, inducing specific turns and kinks. Similarly, the oxazolidinone ring of the pseudo-proline imposes a significant conformational constraint on the peptide chain. chempep.com

These cyclic structures mimic the conformational properties of proline and are often derived from serine or threonine residues. chempep.com The incorporation of these pseudo-proline dipeptides is a strategy to mitigate aggregation caused by β-sheet formation during solid-phase peptide synthesis (SPPS). chempep.com The oxazolidine (B1195125) ring imposes a "kink" in the peptide backbone, which favors the formation of a cis-amide bond over the more common trans configuration. chempep.com This disruption of the regular peptide backbone geometry helps to prevent the intermolecular hydrogen bonding that leads to the formation of undesirable β-sheet aggregates. chempep.com

Computational studies on N-acetyl-N'-methylamides of oxazolidine (Ac-Oxa-NHMe) have shown that as the solvent polarity increases, conformations with intramolecular hydrogen bonds become less populated, while PPII- or PPI-like conformations become more populated, and the cis population increases. acs.org

Induction of All-trans Conformations in Peptide Backbones

While pseudo-prolines can favor cis-amide bonds, the specific context of the peptide sequence and the nature of the pseudo-proline derivative can also be used to enforce all-trans conformations in the peptide backbone. The rigid heterocyclic structure of (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid makes it a valuable tool in peptide engineering to enhance stability and modulate biological activity by enforcing such conformations.

The synthesis of a constrained analogue of the endogenous opioid peptide endomorphin-1, where proline was replaced by a 2-oxo-oxazolidine-4-carboxylate, resulted in a compound characterized by a trans conformation of the preceding peptide bond. unibo.it This demonstrates the potential of this pseudo-proline to control the cis/trans isomerization of the preceding peptide bond and stabilize a specific backbone geometry. This control over conformation is crucial for designing peptides with enhanced biological activity and improved pharmacokinetic properties.

Role in α-Helix Stabilization and Conformational Rigidity

Incorporation of this compound (Oxd) into a peptide backbone serves as a potent strategy for inducing conformational rigidity. This heterocyclic amino acid analogue, often derived from serine, acts as a proline mimetic. unibo.it Proline is unique among proteinogenic amino acids for its cyclic side chain, which restricts the conformational space of the peptide chain and can disrupt secondary structures like α-helices and β-sheets. Similarly, the Oxd moiety imposes significant steric constraints on the peptide backbone.

Comparative Studies with Related Heterocyclic Systems

| Property | This compound | 2-Oxo-1,3-thiazolidine-4-carboxylic acid |

| Ring Heteroatom (Position 1) | Oxygen | Sulfur |

| Precursor Amino Acid | Serine | Cysteine |

| Relative Electronegativity of Heteroatom | Higher | Lower |

| Hydrogen Bond Acceptor Strength of Heteroatom | Stronger | Weaker |

| Potential for Disulfide-like Interactions | None | Analogue to Cysteine (precursor) |

Both the oxazolidine and thiazolidine (B150603) derivatives possess a carboxylic acid group and a secondary amine within the ring, making them capable of acting as hydrogen bond donors. mcmaster.ca However, their hydrogen-bonding acceptor capabilities differ significantly due to the heteroatom at position 1. The oxygen atom in the oxazolidine ring is a more effective hydrogen bond acceptor than the sulfur atom in the thiazolidine ring due to its higher electronegativity and smaller size. This difference influences how the molecules interact with each other and with solvent molecules, potentially leading to different crystal packing arrangements and solubility profiles. Studies on oxazolidinones have demonstrated their ability to form dimers through intermolecular hydrogen bonds, particularly in low-polarity solvents. rsc.org

The precursor for 2-oxo-1,3-thiazolidine-4-carboxylic acid is the amino acid cysteine, which is notable for its ability to form disulfide bridges—a critical type of covalent bond that stabilizes the tertiary and quaternary structures of proteins. mcmaster.ca While the sulfur atom within the thiazolidine ring is part of the heterocyclic system and cannot form a disulfide bond itself, its presence lends the molecule a character reminiscent of its cysteine origin. This contrasts sharply with the oxazolidine analogue, which is derived from serine and has no such capacity for sulfur-based interactions. The distinct chemical nature of the sulfur atom can influence metalloprotein interactions or interactions with other sulfur-containing residues in ways that the oxygen-containing counterpart cannot.

Quinoline (B57606) and naphthyridine carboxylic acids represent a structurally distinct class of compounds when compared to this compound. The fundamental difference lies in their core scaffolds.

This compound: Features a saturated, five-membered, monocyclic heterocyclic ring. It is chiral and provides a flexible yet constrained scaffold.

Quinoline and Naphthyridine Carboxylic Acids: Possess rigid, planar, aromatic, bicyclic ring systems. mdpi.comontosight.ai Quinoline is a fusion of benzene (B151609) and pyridine (B92270) rings, while naphthyridines consist of two fused pyridine rings. mdpi.comnih.gov

This structural divergence dictates a profound mechanistic divergence. The planar, aromatic nature of quinoline and naphthyridine derivatives allows them to participate in π-π stacking interactions and to intercalate with DNA. nih.gov The mechanism of action for many naphthyridine-based antibiotics, for instance, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that bind to DNA. nih.govmdpi.com In contrast, the saturated, non-planar oxazolidine ring cannot engage in such interactions. Its biological effects are derived from its function as a constrained peptidomimetic, influencing protein conformation through steric hindrance and specific hydrogen bonding patterns, rather than through interactions with planar aromatic systems. unibo.it

| Feature | This compound | Quinoline/Naphthyridine Carboxylic Acids |

| Core Structure | Saturated, 5-membered monocyclic ring | Aromatic, fused bicyclic ring system |

| Planarity | Non-planar | Planar |

| Chirality | Chiral center at C4 | Generally achiral (unless substituted) |

| Primary Interaction Mode | Hydrogen bonding, steric hindrance | π-π stacking, intercalation, chelation |

| Typical Mechanism | Conformational constraint in peptides (Peptidomimetic) | Enzyme inhibition via binding to planar sites (e.g., DNA gyrase) nih.govmdpi.com |

Comparison with Other Quinoline and Naphthyridine Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Investigations of this compound

The unique, constrained heterocyclic structure of this compound makes it a valuable scaffold in medicinal chemistry and peptide design. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to this core structure influence its biological activity and interactions with molecular targets. Key areas of investigation include the role of its stereochemistry and the effects of various substituents on the oxazolidine ring.

Impact of Stereochemistry on Molecular Recognition and Biological Interactions

The stereochemistry of this compound, specifically the configuration at the chiral center at carbon-4 (C4), is a critical determinant of its biological function. The rigid five-membered ring structure restricts conformational freedom, and the spatial orientation of the carboxylic acid group at C4 dictates how the molecule is presented to and recognized by biological targets such as enzymes and receptors.

The two enantiomers, (4R)- and (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid, can exhibit significantly different biological profiles. This is because the precise three-dimensional arrangement of atoms is fundamental for molecular recognition. Enzymes and receptors possess chiral binding pockets, and a proper fit is often only achieved by one enantiomer.

Substituent Effects on Bioactivity Profiles

The bioactivity of the this compound scaffold can be modulated by introducing or modifying substituents at various positions on the ring. While extensive SAR studies detailing a wide range of derivatives are not broadly available in the literature, the foundational structure presents several key positions where modifications could logically alter its biological profile. These positions include the nitrogen at position 3 (N3), the carboxylic acid group at C4, and the methylene (B1212753) group at C5.

Modification of the C4-Carboxylic Acid: The carboxylic acid is a key functional group, capable of acting as a hydrogen bond donor and acceptor and forming ionic interactions (as a carboxylate). Converting this acid to an ester, for example, would neutralize the charge and increase the molecule's lipophilicity. This could significantly impact its absorption, distribution, and ability to cross cell membranes. Amide derivatives at this position would introduce different hydrogen bonding capabilities and steric profiles.

Substitution at the N3 Position: The nitrogen atom of the oxazolidinone ring possesses a hydrogen atom that can act as a hydrogen bond donor. Alkylation or acylation at this position would remove this donor capability and introduce steric bulk, which could influence binding affinity to target proteins.

Substitution at the C5 Position: The C5 position provides an opportunity to introduce a variety of substituents that can explore the steric and electronic requirements of a binding site. For instance, the synthesis of 5-methyl-2-oxooxazolidine-4-carboxylic acid has been reported. google.com While the biological activity of this specific derivative was not described, such a modification would influence the molecule's shape and lipophilicity, potentially leading to altered bioactivity compared to the unsubstituted parent compound.

The following table outlines these potential modification sites and the theoretical impact of such substitutions on the molecule's properties, which in turn could influence its biological activity.

| Position of Substitution | Type of Modification | Potential Impact on Physicochemical Properties | Potential Consequence for Bioactivity |

| C4-Carboxylic Acid | Esterification | Increases lipophilicity; removes negative charge | Altered solubility, membrane permeability, and target binding |

| Amidation | Introduces different H-bonding patterns; modifies steric bulk | Changes in binding affinity and selectivity | |

| N3-Amide | Alkylation/Acylation | Removes H-bond donor; increases steric bulk and lipophilicity | Modified interaction with target; potential change in binding mode |

| C5-Methylene | Alkylation (e.g., -CH₃) | Increases lipophilicity and steric bulk | Probing steric tolerance of a binding pocket; potential for new interactions |

| Hydroxylation | Increases polarity; adds H-bond donor/acceptor | Altered solubility and potential for new hydrogen bonds with target |

These hypothetical modifications underscore the potential for fine-tuning the biological profile of this compound. Systematic synthesis and biological evaluation of such derivatives are necessary to build a comprehensive SAR profile for this chemical class.

Spectroscopic Characterization and Computational Studies of 2 Oxo 1,3 Oxazolidine 4 Carboxylic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers a powerful toolkit for the unambiguous characterization of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Chiroptical Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable for confirming the identity and purity of 2-Oxo-1,3-oxazolidine-4-carboxylic acid.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise arrangement of atoms can be deduced.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons in the molecule. In a deuterated water (D₂O) solvent, the protons on the oxazolidine (B1195125) ring typically appear as multiplets due to spin-spin coupling. For instance, the proton at the C4 position (methine proton) and the two protons at the C5 position (methylene protons) exhibit characteristic chemical shifts. A patent describing the synthesis of this compound reported the following ¹H NMR data in D₂O at 400 MHz: multiplets observed around 4.30 ppm (1H) and 4.19 ppm (2H). google.com For the (S)-enantiomer, similar multiplets were noted at 4.22 ppm (2H) and 4.16 ppm (1H). google.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals include those for the two carbonyl carbons (one from the carboxylic acid and one from the cyclic carbamate), the two carbons of the oxazolidine ring, and the carbon of the carboxylic acid group. Reported data for the compound in D₂O at 125 MHz shows distinct peaks for the carboxylic acid carbonyl (dd, 174.09 ppm), the carbamate (B1207046) carbonyl (158.87 ppm), the C5 carbon (dd, 67.52 ppm), and the C4 carbon (dd, 55.85 ppm). google.com The (S)-enantiomer showed similar peaks at 173.90 ppm, 158.90 ppm, 68.43 ppm, and 55.32 ppm. google.com

Table 1: NMR Spectroscopic Data for this compound in D₂O

| Nucleus | Chemical Shift (δ) in ppm (Racemic) google.com | Chemical Shift (δ) in ppm ((S)-enantiomer) google.com | Assignment |

|---|---|---|---|

| ¹H | 4.30 (m, 1H), 4.19 (m, 2H) | 4.22 (m, 2H), 4.16 (m, 1H) | Oxazolidine ring protons (C4-H, C5-H₂) |

| ¹³C | 174.09 (dd) | 173.90 (dd) | Carboxylic Acid Carbonyl (C=O) |

| ¹³C | 158.87 | 158.90 | Carbamate Carbonyl (C=O) |

| ¹³C | 67.52 (dd) | 68.43 (dd) | Ring Methylene (B1212753) Carbon (C5) |

| ¹³C | 55.85 (dd) | 55.32 (dd) | Ring Methine Carbon (C4) |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. wiley.com For this compound, the IR spectrum is characterized by several key absorption bands.

The most prominent features include:

O-H Stretch: A very broad absorption band is expected in the range of 3500-2500 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid. spectroscopyonline.com

N-H Stretch: A moderate absorption from the N-H group of the carbamate is typically observed around 3300 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch generally appears between 1730-1700 cm⁻¹. spectroscopyonline.com The cyclic carbamate (oxazolidinone) C=O stretch is also found in this region, typically around 1750 cm⁻¹.

C-O Stretches: Strong absorptions corresponding to the C-O single bonds of the ester group within the ring and the carboxylic acid are expected in the 1320-1000 cm⁻¹ region. spectroscopyonline.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3500 - 2500 (Broad) spectroscopyonline.com |

| Amide (N-H) | Stretching | ~3300 |

| Carbamate (C=O) | Stretching | ~1750 |

| Carboxylic Acid (C=O) | Stretching | 1730 - 1700 spectroscopyonline.com |

| Ether/Carboxylic Acid (C-O) | Stretching | 1320 - 1000 spectroscopyonline.com |

Since the C4 carbon of this compound is a stereocenter, the compound can exist as (R) and (S) enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for assessing the stereochemistry of chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This technique is particularly valuable for confirming the absolute configuration of a specific enantiomer, such as (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Furthermore, when this chiral building block is incorporated into larger structures like peptides, CD spectroscopy can be used to identify induced secondary structures, such as β-sheets or α-helices.

HRMS is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. The molecular formula of this compound is C₄H₅NO₄. HRMS can measure the mass of the molecular ion with sufficient precision to distinguish it from other ions with the same nominal mass but different elemental formulas. The calculated exact mass for this compound is 131.02185764 Da. nih.gov The experimental determination of a mass value very close to this theoretical value by HRMS serves as definitive proof of the molecular formula.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental data, theoretical and computational methods provide a deeper understanding of the molecular properties of this compound.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict various properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics. For molecules containing the oxazolidinone ring, DFT calculations, often using basis sets like B3LYP/6–311 G++(d,p), have been employed to study their structure. iucr.org

Molecular Geometry: DFT can be used to calculate the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles. For the oxazolidine ring, these calculations can determine its conformation, such as whether it adopts an envelope or twisted form. iucr.org

Electronic Structure: DFT is used to analyze the distribution of electrons within the molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map can be generated from DFT calculations to visualize the electrostatic potential on the surface of the molecule. iucr.org This map uses a color scale to indicate electron-rich regions (typically red, associated with electronegative atoms like oxygen) and electron-deficient regions (typically blue, associated with hydrogen atoms), providing insight into potential sites for electrophilic and nucleophilic attack. iucr.org

Conformational Landscape Analysis and Energy Minima

The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt through the rotation of its single bonds. For this compound, the five-membered oxazolidinone ring introduces significant rigidity, yet it can still exhibit subtle variations in its geometry, often described as "puckering." The primary conformations for such five-membered rings are typically envelope and twisted forms.

A computational analysis to determine the conformational landscape and energy minima for this molecule would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the flexible bonds, particularly the bond connecting the carboxylic acid group to the oxazolidinone ring.

Geometry Optimization: Using quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy structure for each potential conformation.

Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to calculate their thermodynamic properties.

The results of such an analysis would identify the most stable conformer(s) that the molecule is likely to adopt under given conditions, providing insight into its structural preferences which underpin its chemical behavior. The inherent rigidity of the oxazolidinone ring is a known feature utilized in medicinal chemistry to constrain peptide backbones.

Quantum Chemical Investigations of Intermolecular Hydrogen Bonding and Non-Covalent Interactions

Quantum chemical calculations are essential for understanding the non-covalent interactions that govern how this compound interacts with itself and with other molecules. The molecule possesses several key functional groups capable of these interactions:

The carboxylic acid group, which is a strong hydrogen bond donor (-OH) and acceptor (C=O).

The amide group within the ring, which has a hydrogen bond donor (-NH) and an acceptor (C=O).

The ring oxygen atom, which can act as a hydrogen bond acceptor.

Studies on substituted oxazolidinones have shown they form dimers in low-polarity solvents through intermolecular hydrogen bonds. rsc.org A thorough investigation of this compound would likely reveal similar dimeric structures, primarily through hydrogen bonding between the carboxylic acid groups.

Methodologies to investigate these interactions include:

Supramolecular Calculations: Modeling dimers or clusters of the molecule and calculating the binding energy to determine the strength of the intermolecular interactions.

Atoms in Molecules (AIM) Theory: This method analyzes the electron density topology to identify and characterize chemical bonds, including hydrogen bonds and other weak interactions.

Non-Covalent Interaction (NCI) Index: A visualization technique that highlights regions of space involved in non-covalent interactions, color-coded to indicate their strength and type (e.g., attractive hydrogen bonds, weaker van der Waals forces, or repulsive steric clashes).

Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal structure, providing a visual and quantitative summary of the types of non-covalent interactions present and their relative importance.

These investigations are crucial for predicting crystal packing, solubility, and the molecule's ability to bind to biological targets.

Molecular Dynamics Simulations (e.g., Car–Parrinello, Path Integral Molecular Dynamics)

Molecular dynamics (MD) simulations provide a way to study the dynamic evolution of a molecular system over time. For a detailed and accurate description, particularly where electronic effects and nuclear quantum effects are important, advanced ab initio MD methods are employed.

Car–Parrinello Molecular Dynamics (CPMD): CPMD is an ab initio MD method that solves the electronic structure (using DFT) "on-the-fly" as the simulation progresses. researcher.life This avoids the need for pre-parameterized force fields and allows for the modeling of chemical reactions, such as proton transfer. For this compound, CPMD could be used to simulate the dynamics of hydrogen bond formation and cleavage in solution or to study the proton transfer from the carboxylic acid group to a solvent molecule or another acceptor. researchgate.net

Path Integral Molecular Dynamics (PIMD): Standard MD simulations treat atomic nuclei as classical particles. However, for light nuclei like hydrogen, quantum effects such as zero-point energy and tunneling can be significant. PIMD is a method that explicitly includes nuclear quantum effects. rsc.org A PIMD simulation of this compound would be particularly valuable for accurately describing the nature of the proton in its strong hydrogen bonds, as quantum delocalization can affect the bond's geometry and strength. rsc.org

While specific CPMD or PIMD studies on this compound have not been identified in the surveyed literature, the application of these powerful techniques would offer unparalleled insight into its dynamic behavior, especially concerning proton dynamics and hydrogen bonding in condensed phases.

Applications of 2 Oxo 1,3 Oxazolidine 4 Carboxylic Acid in Contemporary Research Domains

Role as a Versatile Building Block in Complex Molecule Synthesis

The rigid, five-membered ring structure and chirality of 2-oxo-1,3-oxazolidine-4-carboxylic acid make it a highly useful building block, or synthon, for the creation of more complex molecules. Its stereochemistry plays a critical role in influencing the outcomes of chemical reactions.

This compound serves as a key building block in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The rigid oxazolidine (B1195125) ring helps to enforce specific conformations in the molecular backbone. This structural constraint is valuable in peptide engineering, where it can act as a pseudo-proline to create all-trans conformations, thereby enhancing the stability and modulating the biological activity of the resulting molecule. These constrained peptidomimetics are crucial for drug development, as they can possess greater metabolic stability and membrane permeability compared to their natural peptide counterparts.

In medicinal chemistry, multi-configuration this compound compounds are recognized as important medical intermediates. google.com They are particularly utilized in the synthesis of various pharmaceutical agents. For instance, the compound serves as an intermediate in the development of antibacterial agents. Research indicates its potential in creating antibiotics that target gram-negative bacteria and may be effective against resistant strains by inhibiting protein synthesis in bacterial ribosomes.

| Example of Application | Description |

| Peptidomimetics | The compound's rigid structure enforces specific conformations, enhancing metabolic stability and bioavailability in peptide-like drugs. |

| Antibacterial Agents | It is a key intermediate in the synthesis of antibiotics designed to inhibit bacterial protein synthesis. |

Contributions to Asymmetric Catalysis Research

This compound serves as a catalyst in various organic reactions. As a chiral carboxylic acid, it falls into the category of Brønsted acid organocatalysts. rsc.org In asymmetric catalysis, such chiral molecules are used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. The defined stereochemistry of this compound makes it a valuable tool for researchers developing new stereoselective synthetic methods.

Research into Biological Activity Mechanisms at the Molecular Level

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets like enzymes and receptors. Its mechanism of action involves influencing biochemical pathways through these interactions.

This compound is utilized in biological research to study enzyme mechanisms. Depending on its structure and the specific target enzyme, it can function as either an enzyme inhibitor or an activator. Research into derivatives of this compound illustrates this potential. For example, α-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a derivative, was specifically designed as a novel, mechanism-based irreversible inhibitor for carboxypeptidase A, a zinc-containing proteolytic enzyme. nih.gov Kinetic studies showed that the inactivators attach covalently to the enzyme at its active site. nih.gov This research demonstrates that the oxazolidinone framework can be a key structural motif for designing potent and specific enzyme inhibitors. nih.gov

| Research Area | Finding |

| Enzyme Interaction | Can act as either an inhibitor or an activator depending on the target enzyme. |

| Derivative Study | A derivative, α-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, was shown to be a mechanism-based, irreversible inactivator of carboxypeptidase A. nih.gov |

The compound may also exert its effects by participating in signaling pathways through the modulation of key proteins and receptors. When incorporated into larger molecules like peptidomimetics, its ability to enforce specific, stable conformations is crucial for effective binding to biological targets such as receptors, which is a key aspect of drug design.

Investigations into Biochemical Pathway Regulation

Research into this compound and its derivatives explores their interaction with specific molecular targets, such as enzymes and receptors, to modulate biochemical pathways. The biological activity is often linked to its ability to act as an enzyme inhibitor or activator, thereby influencing metabolic processes. For instance, the related compound 2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, has been shown to inhibit vascular calcification by maintaining glutathione (B108866) (GSH) synthesis. nih.gov In calcifying vascular smooth muscle cells, OTC prevented the decline in GSH levels by blocking the reduction in the expression of gamma-glutamylcysteine (B196262) synthetase and GSH synthetase. nih.gov This action helps prevent apoptosis and the transition of vascular cells to an osteoblast-like state, highlighting how derivatives of this core structure can regulate critical cellular pathways. nih.gov

Fundamental Mechanisms of Anti-infective Activity

The oxazolidinone ring, a core component of this compound, is the basis for a significant class of antibiotics. These synthetic compounds are particularly noted for their activity against multi-drug resistant Gram-positive bacteria.